2-Hydroxy-6-methoxybenzaldehyde

Overview

Description

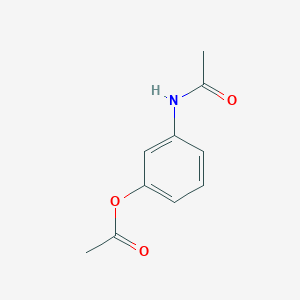

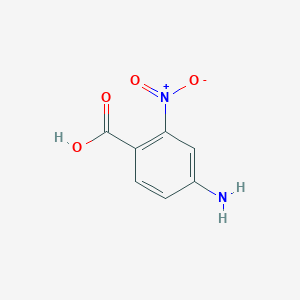

2-Hydroxy-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray diffraction technique . The compound crystallizes in the tetragonal crystal system .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, it has been used in the synthesis of copper (II) complexes with the Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.15 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 262.9±20.0 °C at 760 mmHg, and a flash point of 107.8±15.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antimicrobial and Antiaflatoxigenic Properties

2-Hydroxy-4-methoxybenzaldehyde (HMBA), a compound related to 2-Hydroxy-6-methoxybenzaldehyde, shows promising antimicrobial and antiaflatoxigenic activities. Derived from dietary sources like Decalipus hamiltonii and Hemidesmus indicus, HMBA is effective against various microbial threats, including a significant reduction in aflatoxin B1 produced by Aspergillus flavus. This highlights its potential in addressing food safety and public health concerns (Harohally et al., 2017).

Catalysis in Organic Synthesis

2-Hydroxy-3-methoxybenzaldehyde plays a critical role in the synthesis of complex molybdenum(VI) complexes, which are highly effective catalysts for the oxidation of primary alcohols and hydrocarbons. This application in catalysis demonstrates its versatility in chemical synthesis, offering an efficient and reusable option for various organic reactions (Ghorbanloo & Alamooti, 2017).

Taste Modifying Properties

The compound has been identified as having taste-modifying properties. It is responsible for the sweet aromatic fragrance of Mondia whytei root-bark, suggesting its use in flavoring and aroma enhancement in the food industry (Mukonyi & Ndiege, 2001).

Larvicidal Activities

Studies have demonstrated that 2-Hydroxy-4-methoxybenzaldehyde exhibits significant larvicidal activity against Anopheles gambiae larvae, a primary vector for malaria. This suggests its potential use in controlling mosquito populations and reducing the spread of malaria (Mahanga et al., 2005).

Nonlinear Optical Material

The compound's ability to form crystals with unique properties makes it a candidate for use as a nonlinear optical material, which has applications in photonics and telecommunications (Binil et al., 2013).

Flavoring Substance Evaluation

2-Hydroxy-4-methoxybenzaldehyde has been evaluated for its safety as a flavoring substance, with assessments indicating no genotoxicity concerns and its metabolic pathways leading to the formation of innocuous metabolites. This evaluation supports its use in food flavoring (Younes et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-6-methoxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative stress.

Mode of Action

This compound disrupts the cellular antioxidation system of fungi . The compound’s interaction with its targets destabilizes cellular redox homeostasis, leading to an increase in oxidative stress within the cell .

Biochemical Pathways

The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, affecting various biochemical pathways. This imbalance can inhibit the growth of fungi, as these organisms are highly sensitive to changes in their redox environment .

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound induces oxidative stress within the cell, inhibiting growth and potentially leading to cell death .

Biochemical Analysis

Cellular Effects

It has been observed that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability . It also appears to have an inhibitory effect on respiration .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 41-43 °C and a boiling point of 262.9ºC at 760 mmHg .

Transport and Distribution

It is known that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability .

Subcellular Localization

It is known that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability .

properties

IUPAC Name |

2-hydroxy-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJPDDVDKXHRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220262 | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

700-44-7 | |

| Record name | 2-Hydroxy-6-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic routes used to produce 2-hydroxy-6-methoxybenzaldehyde, and what key reactions are involved?

A1: this compound serves as a valuable building block in organic synthesis. [, ] Researchers have successfully synthesized this compound using different starting materials and strategies:

Q2: Can you explain the significance of the alkoxy substituent in reactions involving this compound derivatives?

A2: Research indicates that the alkoxy substituent, specifically a methoxy group in the 4-position relative to the aldehyde, plays a crucial role in the reactivity of this compound derivatives. For instance, in the reaction of (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol with sodium hydride (NaH) in dimethylformamide (DMF), the presence of the methoxy group adjacent to the iodine atom is essential for achieving high regioselectivity during DMF addition. [] This selectivity arises from the electronic and steric influence of the methoxy group, directing the reaction to occur preferentially at a specific position.

Q3: How is this compound used in natural product synthesis?

A3: this compound has proven valuable in the total synthesis of natural products. One example involves the synthesis of the proposed structure of (±)-nidemone, where this compound serves as a key starting material. [] Moreover, researchers employed a similar methodology with this compound derivatives to synthesize gigasol, resulting in a structural reassignment of this biscoumarin natural product. [] These examples highlight the versatility of this compound as a building block for complex molecule synthesis.

Q4: Has this compound been isolated from natural sources, and what is known about its properties?

A4: While the provided research focuses on synthetic applications of this compound, one study investigates its natural occurrence. Researchers identified (-)-auriculacacidin, a novel type of flavan-3,4-diol, as a major component in the acetone extract of Cassia auriculata bark. [] They characterized (-)-auriculacacidin through its crystalline derivatives and confirmed its structure by oxidation with potassium permanganate and periodic acid. Notably, the degradation of (-)-auriculacacidin by periodic acid yielded this compound, suggesting its presence as a structural unit within the natural product. [] This finding highlights the potential of this compound and its derivatives as bioactive compounds or precursors for drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)